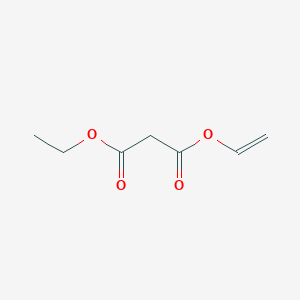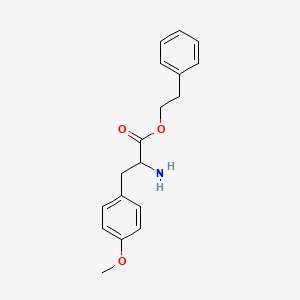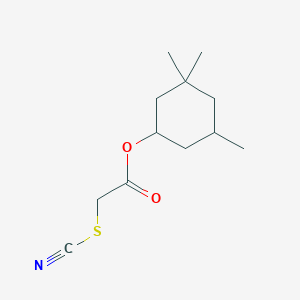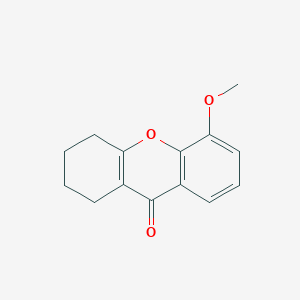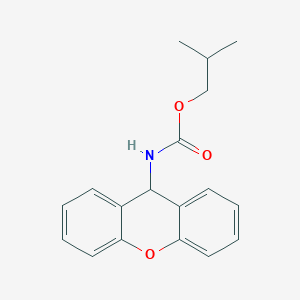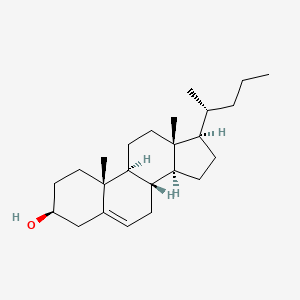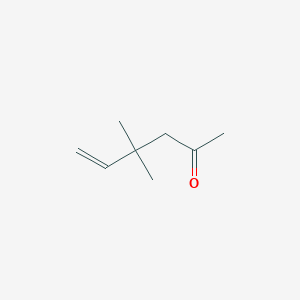
4,4-Dimethylhex-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethylhex-5-en-2-one is an organic compound with the molecular formula C8H14O. It is a ketone characterized by a hexene backbone with two methyl groups attached to the fourth carbon and a double bond between the fifth and sixth carbons. This compound is known for its distinctive structure and reactivity, making it a subject of interest in various fields of chemistry and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4-Dimethylhex-5-en-2-one can be synthesized through several methods. One common approach involves the Claisen rearrangement, where an allyl vinyl ether undergoes thermal rearrangement to form the desired ketone. This reaction typically requires an acid catalyst and elevated temperatures to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethylhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as bromine (Br2) or hydrogen chloride (HCl) can be used for electrophilic addition reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated alkanes or alkenes.
Aplicaciones Científicas De Investigación
4,4-Dimethylhex-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethylhex-5-en-2-one involves its reactivity with various molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the double bond allows for electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethylhex-2-ene: A similar compound with a different position of the double bond.
4,4-Dimethylhex-5-en-1-amine: An amine derivative with similar structural features.
4-(1,5-Dimethylhex-4-enyl)cyclohex-2-enone: A cyclohexenone derivative with a similar side chain
Uniqueness
4,4-Dimethylhex-5-en-2-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic and industrial applications .
Propiedades
Número CAS |
1753-37-3 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
4,4-dimethylhex-5-en-2-one |
InChI |
InChI=1S/C8H14O/c1-5-8(3,4)6-7(2)9/h5H,1,6H2,2-4H3 |
Clave InChI |
RGSRIZLHFCLBPC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


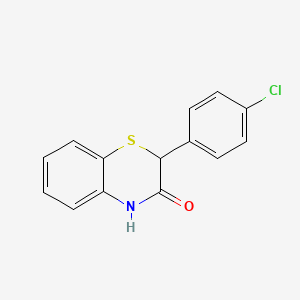
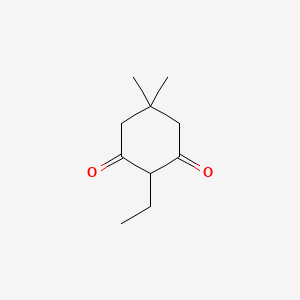
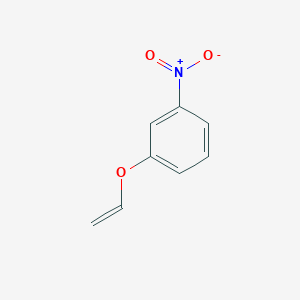
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)


